![molecular formula C9H9NO3 B1610461 4H-furo[3,2-b]pirrol-5-carboxilato de etilo CAS No. 35405-94-8](/img/structure/B1610461.png)
4H-furo[3,2-b]pirrol-5-carboxilato de etilo
Descripción general
Descripción
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic organic compound that features a fused ring system combining a furan and a pyrrole ring
Aplicaciones Científicas De Investigación
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its structural similarity to certain biological molecules.
Mecanismo De Acción
Target of Action
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a synthetic compound that is part of the heteropentalene family It’s known that furo[3,2-b]pyrroles are related to heteropentalenes, which are known for their pharmacological activity .
Mode of Action
The synthesis of related furo[3,2-b]pyrroles involves a nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation to o,n-heteropentalene . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
The compound is synthesized via the hemetsberger–knittel protocol, which involves three reaction steps . This suggests that the compound might affect biochemical pathways related to these reactions.
Result of Action
It’s known that furo[3,2-b]pyrroles are related to heteropentalenes, which are known for their pharmacological activity . This suggests that the compound might have similar effects.
Action Environment
The synthesis of related furo[3,2-b]pyrroles involves a series of chemical reactions , suggesting that factors such as temperature, pH, and the presence of other chemicals might influence the compound’s action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclization Reactions: One common method for synthesizing ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate involves the cyclization of appropriate precursors. For instance, starting from ethyl 2-(2-furyl)acetate, a cyclization reaction can be induced using a strong acid catalyst such as sulfuric acid under reflux conditions.
Palladium-Catalyzed Reactions: Another method involves palladium-catalyzed cross-coupling reactions. For example, the coupling of a furan derivative with a pyrrole derivative in the presence of a palladium catalyst and a suitable base can yield the desired compound.
Industrial Production Methods
Industrial production of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors to maintain optimal reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents on the furan or pyrrole rings are replaced by other groups. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-furoate: A simpler furan derivative with different reactivity and applications.
Pyrrole-2-carboxylate: Another heterocyclic compound with a pyrrole ring but lacking the fused furan structure.
Uniqueness
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new molecules with specific biological activities or material properties.
Propiedades
IUPAC Name |
ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNABKJKQNGGLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508422 | |
| Record name | Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35405-94-8 | |
| Record name | Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


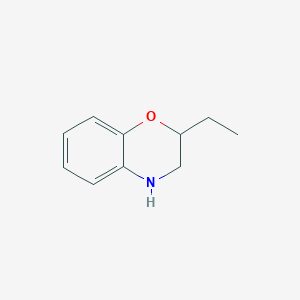
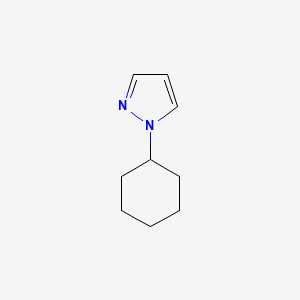
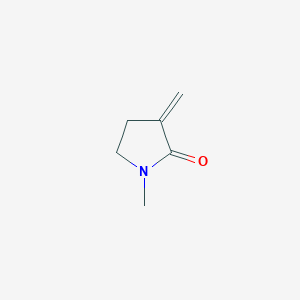
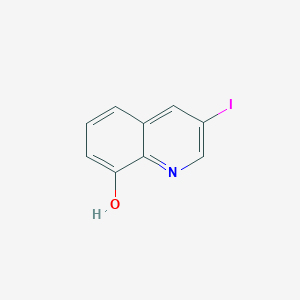
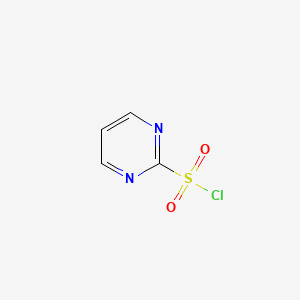
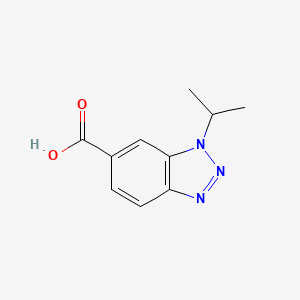



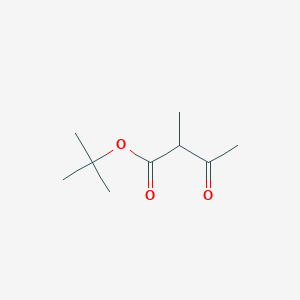

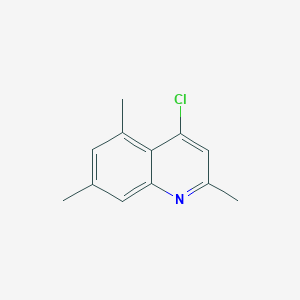
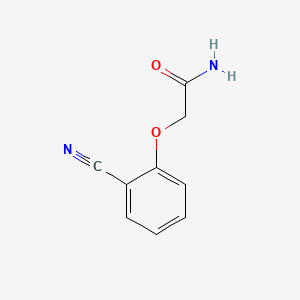
![6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid](/img/structure/B1610400.png)
